molecular formula C14H15BrO5 B2885247 ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate CAS No. 478064-33-4

ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate

Cat. No. B2885247
CAS RN: 478064-33-4
M. Wt: 343.173
InChI Key: CFIWUPFXVIADNZ-SNAWJCMRSA-N
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Description

Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate is a chemical compound that belongs to the family of butenoates. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural sciences.

Scientific Research Applications

Synthesis of Complex Molecules

Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate could potentially be involved in complex molecule synthesis, similar to ethyl E-5-(4-ethyl-2-hydroxyphenyl)-2-pentenoate, which was used in the synthesis of (±)-coronafacic acid through Wessely oxidation and intramolecular Diels–Alder reactions (Yates et al., 1993). This illustrates the compound's potential utility in synthetic routes to complex natural products.

Molecular Interaction Studies

Compounds with similar structures, such as ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, have been used to study rare non-hydrogen bonding interactions of N⋯π and O⋯π types, which play a crucial role in molecular self-assembly and crystal packing (Zhang et al., 2011). Such studies could be pertinent for the design of new materials and understanding molecular recognition processes.

Biological Activity Research

Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB), a compound with similar functionality, was studied for its juvenile hormone (JH) antagonist activity, indicating potential applications in pest control and insect growth regulation (Kuwano et al., 2008). This suggests possible research avenues for ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate in the development of novel bioactive compounds.

Crystal and Molecular Structure Analysis

Research on ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and similar molecules emphasizes the importance of X-ray crystallography in understanding the structural aspects of complex organic compounds, which can have implications for their reactivity and properties (Kaur et al., 2012). Such structural studies are essential for the rational design of new materials and pharmaceuticals.

Nonlinear Optical Properties

In silico screening of derivatives of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate for nonlinear optical (NLO) activities suggests the potential for compounds with similar structures, like ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate, to be promising candidates for NLO materials. This has implications for their use in optical technologies (Kiven et al., 2023).

properties

IUPAC Name

ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO5/c1-3-19-13(17)5-4-6-20-14-10(9-16)7-11(15)8-12(14)18-2/h4-5,7-9H,3,6H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIWUPFXVIADNZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCOC1=C(C=C(C=C1OC)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/COC1=C(C=C(C=C1OC)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate

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